molecular formula C14H10F4O2 B6375161 3-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol CAS No. 1261972-47-7

3-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol

Cat. No.: B6375161
CAS No.: 1261972-47-7
M. Wt: 286.22 g/mol
InChI Key: YTLGWVKNMIWQEV-UHFFFAOYSA-N
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Description

3-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol is a chemical compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of fluorine atoms, which often impart unique properties to organic molecules, making them valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 3-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the trifluoromethylation of a suitable phenol derivative, followed by fluorination and methoxylation reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of fluorine atoms or reduction of other functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

3-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme interactions and receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, often leading to more potent biological effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the compound’s structure and functional groups .

Comparison with Similar Compounds

3-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol can be compared with other fluorinated phenols, such as 4-Fluoro-3-methylphenol and 3,5-Difluorophenol . These compounds share similar structural features but differ in the number and position of fluorine atoms, which can significantly affect their chemical and biological properties . The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct characteristics, such as increased lipophilicity and metabolic stability .

Properties

IUPAC Name

3-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c1-20-13-3-2-8(6-12(13)14(16,17)18)9-4-10(15)7-11(19)5-9/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLGWVKNMIWQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684569
Record name 5-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-47-7
Record name 5-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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